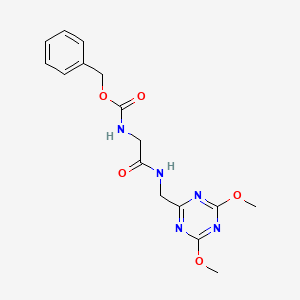

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a chemical compound that features a triazine ring substituted with dimethoxy groups and a benzyl carbamate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Condensation Reactions: It can act as a condensing agent in the formation of amides from carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine and solvents such as chloroform, tetrahydrofuran, and methanol. Reaction conditions typically involve room temperature to slightly elevated temperatures, depending on the specific transformation.

Major Products

The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives, depending on the nucleophile used in the reaction .

Applications De Recherche Scientifique

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:

Organic Synthesis: It is used as a reagent for the activation of carboxylic acids in the synthesis of amides, esters, and anhydrides.

Peptide Synthesis: It is employed in solid-phase peptide synthesis for the formation of peptide bonds.

Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

Mécanisme D'action

The mechanism of action of Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for similar applications in organic synthesis and peptide coupling.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor for the synthesis of various triazine derivatives.

Uniqueness

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other triazine derivatives. Its ability to act as a versatile condensing agent makes it particularly valuable in synthetic chemistry .

Activité Biologique

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a carbamate moiety, which is further substituted with a 4,6-dimethoxy-1,3,5-triazine moiety. The general structure can be represented as follows:

This structure is significant as the carbamate group is known to enhance the biological activity of various pharmacophores.

The biological activity of benzyl carbamates often involves interactions with specific biological targets:

- Enzyme Inhibition : Many carbamates act as inhibitors of enzymes involved in metabolic pathways. The presence of the triazine ring may enhance binding affinity to specific enzymes.

- Cellular Protection : Compounds similar to benzyl carbamate have demonstrated protective effects against cellular stressors such as oxidative stress and endoplasmic reticulum (ER) stress.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents.

Antidiabetic Potential

Recent studies have highlighted the potential of benzyl derivatives in protecting pancreatic β-cells from ER stress-induced apoptosis. For example, a related compound demonstrated an EC50 value of 0.1 ± 0.01 μM in protecting β-cells from damage caused by tunicamycin (Tm), which induces ER stress . This suggests that this compound may exhibit similar protective effects.

Antimicrobial Activity

A study evaluating various benzyl carbamate derivatives indicated that certain substitutions on the phenyl ring significantly affect their antimicrobial potency. For instance, modifications led to MIC values ranging from 5 μg/mL to 100 μg/mL against Mycobacterium tuberculosis . This variability underscores the importance of SAR in optimizing biological activity.

Study 1: Antimicrobial Efficacy

In a comparative study on benzyl carbamates, compounds with specific substitutions exhibited enhanced activity against Mtb H37Ra. The findings are summarized in the following table:

| Compound | Structure Modification | MIC (μg/mL) |

|---|---|---|

| 3d | Benzyl Carbamate | 10 |

| 3e | Methyl Carbamate | 25 |

| 3f | Ethyl Carbamate | 5 |

| 3g | t-Butyl Carbamate | 5 |

This data indicates that structural modifications can significantly influence antimicrobial efficacy .

Study 2: β-cell Protection

Another study focused on the protective effects of related benzamide analogs against ER stress in pancreatic β-cells. The most potent analog exhibited maximal activity at concentrations significantly lower than previously studied compounds . The results suggest that optimizing the structure could lead to improved therapeutic agents for diabetes management.

Propriétés

IUPAC Name |

benzyl N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O5/c1-24-14-19-12(20-15(21-14)25-2)8-17-13(22)9-18-16(23)26-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFQWXKYMQXYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.